tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride
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Overview
Description
tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, a hydrazinylmethyl group, and a tert-butyl ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Hydrazinylmethyl Group: This step involves the reaction of the pyrrolidine derivative with hydrazine or its derivatives under controlled conditions to introduce the hydrazinylmethyl group.
Esterification: The final step involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazinylmethyl group.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring can also interact with various receptors and enzymes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate;hydrochloride
- (S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Uniqueness
tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate hydrochloride is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-5-8(13)7-12-11;/h8,12H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYLZDAWSKXBSE-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CNN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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